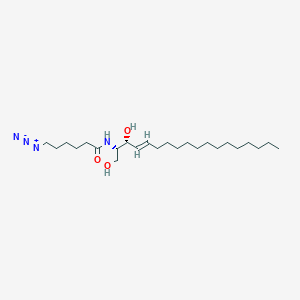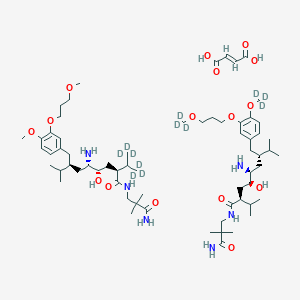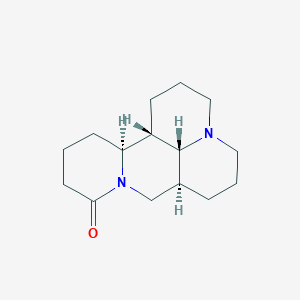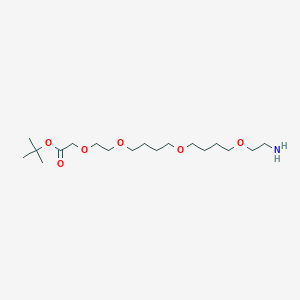![molecular formula C22H16N2O4S B11936987 [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)
[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is a complex organic compound with a unique structure that combines a pyridinium moiety with a naphthalene core and a tosylamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Pyridinium Group: The pyridinium group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the naphthalene core.
Attachment of the Tosylamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridinium and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridinium and naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In the industrial sector, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE involves its interaction with specific molecular targets. The pyridinium moiety can interact with nucleophilic sites on enzymes and proteins, while the naphthalene core can participate in π-π interactions. The tosylamide group enhances the compound’s solubility and stability, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDROPHENANTHREN-2-YL)(TOSYL)AMIDE
- 2,4-Dioxo-3-[1-(ethoxycarbonyl)-2-(pyridinium-1-yl)-3-oxo-3-ethoxy-1-propenyl]tetrahydrofuran-3-ide
Uniqueness
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is unique due to its specific combination of functional groups and structural features. The presence of both pyridinium and naphthalene moieties, along with the tosylamide group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C22H16N2O4S |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(3Z)-3-(4-methylphenyl)sulfonylimino-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate |
InChI |
InChI=1S/C22H16N2O4S/c1-15-9-11-16(12-10-15)29(27,28)23-19-20(24-13-5-2-6-14-24)22(26)18-8-4-3-7-17(18)21(19)25/h2-14H,1H3 |
Clé InChI |
QVWURLONKTXWHO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)





![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)

![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
